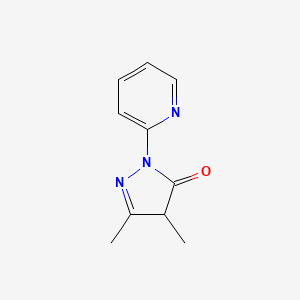

3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one

描述

3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a 1H-pyrazol-5(4H)-one core substituted with methyl groups at positions 3 and 4 and a pyridin-2-yl group at the N1 position. Pyrazolone derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as applications in materials science (e.g., dyes) . The pyridin-2-yl substituent introduces aromatic nitrogen, which may enhance intermolecular interactions or binding affinity in biological systems .

属性

CAS 编号 |

90840-09-8 |

|---|---|

分子式 |

C10H11N3O |

分子量 |

189.21 g/mol |

IUPAC 名称 |

4,5-dimethyl-2-pyridin-2-yl-4H-pyrazol-3-one |

InChI |

InChI=1S/C10H11N3O/c1-7-8(2)12-13(10(7)14)9-5-3-4-6-11-9/h3-7H,1-2H3 |

InChI 键 |

XGVRAEPYAXMTBW-UHFFFAOYSA-N |

规范 SMILES |

CC1C(=NN(C1=O)C2=CC=CC=N2)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-acetylpyridine with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions may target the pyridine or pyrazole rings, leading to partially or fully reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学研究应用

Chemistry

In chemistry, 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anticancer, antiviral, and antifungal activities.

Industry

Industrially, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

作用机制

The mechanism of action for 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

相似化合物的比较

Comparison with Structural Analogs

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃, F) enhance reactivity in fluorinated derivatives , while bulky groups like diphenylethylidene or benzyl may influence steric interactions in biological targets .

- Synthetic Efficiency: Non-conventional methods (microwave/ultrasonic) reduce reaction times and improve yields compared to traditional routes .

- Spectroscopic Signatures : Methyl groups (δ ~2.0–2.5 ppm) and pyridine protons (δ ~8.0–9.0 ppm) are consistent across analogs .

Antimicrobial Activity:

- Indole-containing pyrazolones (e.g., 3a–c and 5a–c in ) exhibit antibacterial activity due to aromatic stacking and hydrogen bonding with microbial targets. The pyridin-2-yl group in the target compound may similarly enhance interactions with bacterial enzymes .

Anticancer Potential:

- 1,3-Diphenyl-1H-pyrazol-5(4H)-one derivatives show anticancer activity, with planarity (dihedral angles <10°) between aromatic rings critical for DNA intercalation . The target compound’s pyridin-2-yl group may adopt a similar planar conformation.

Crystallographic and Geometric Insights

- The dihedral angle between the pyrazolone core and aryl substituents (e.g., 4.97° in C16H11N3O ) influences molecular planarity and π-π stacking. The pyridin-2-yl group in the target compound likely adopts a near-planar conformation, optimizing electronic conjugation.

生物活性

3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

- Molecular Formula : CHNO

- Molecular Weight : 150.18 g/mol

- CAS Number : 6628-22-4

Pharmacological Activities

The biological activities of 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one have been investigated in various studies, revealing its potential in several therapeutic areas:

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Analgesic Effects

In animal models, this compound has exhibited analgesic properties. Studies involving carrageenan-induced edema have indicated that it can reduce pain and inflammation effectively, similar to traditional analgesics .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential against various bacterial strains. In vitro assays have shown promising results against E. coli, S. aureus, and Pseudomonas aeruginosa. Notably, certain derivatives demonstrated enhanced activity due to structural modifications that favor interaction with bacterial cell membranes .

4. Anticancer Properties

Emerging studies suggest that pyrazole derivatives possess anticancer activity by inhibiting specific pathways involved in tumor growth and proliferation. For example, some compounds have been identified as effective against cancer cell lines through mechanisms that induce apoptosis and inhibit angiogenesis .

The biological effects of 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one are attributed to its ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound's structure allows it to interfere with signaling pathways that activate pro-inflammatory cytokines.

- Interaction with Enzymes : It has been shown to inhibit enzymes like cyclooxygenases (COX), which are crucial in the inflammatory response.

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one:

| Compound | Activity | Reference |

|---|---|---|

| 3k | Anti-inflammatory (comparable to indomethacin) | |

| 11 | Antibacterial against E. coli and S. aureus | |

| 4b | Antitubercular activity against MTB strain H37Rv |

Case Studies

A notable study by Selvam et al. synthesized a series of pyrazole derivatives and found that certain modifications led to increased inhibitory activity against MAO-B, an enzyme associated with neurodegenerative diseases . Another research effort demonstrated the efficacy of pyrazole compounds in reducing tumor size in xenograft models of cancer .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。